1-[(5-phenyl-2-furyl)carbonothioyl]piperidine
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Overview
Description
1-[(5-phenyl-2-furyl)carbonothioyl]piperidine is a chemical compound characterized by the presence of a piperidine ring attached to a phenyl-furyl carbonothioyl group
Preparation Methods
The synthesis of 1-[(5-phenyl-2-furyl)carbonothioyl]piperidine typically involves the reaction of piperidine with 5-phenyl-2-furylcarbonothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(5-phenyl-2-furyl)carbonothioyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(5-phenyl-2-furyl)carbonothioyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-2-furyl)carbonothioyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-[(5-phenyl-2-furyl)carbonothioyl]piperidine can be compared with other similar compounds such as:
1-[(5-phenyl-2-furyl)carbonyl]piperidine: This compound has a carbonyl group instead of a carbonothioyl group, which can lead to different chemical reactivity and biological activity.
1-[(5-phenyl-2-furyl)methyl]piperidine: The presence of a methyl group instead of a carbonothioyl group can significantly alter the compound’s properties and applications.
1-[(5-phenyl-2-furyl)carboxyl]piperidine: The carboxyl group can introduce different chemical and biological characteristics compared to the carbonothioyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(5-phenylfuran-2-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c19-16(17-11-5-2-6-12-17)15-10-9-14(18-15)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANADWHHGJPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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